9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol
Description
Properties
IUPAC Name |
9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31BO3/c1-14(2)15(3,4)19-16(18-14)12-10-8-6-5-7-9-11-13-17/h17H,5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVYNHPQGJDHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol typically involves the reaction of a suitable boronic acid or boronate ester with a nonanol derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl/vinyl halides. Key features include:
| Condition | Catalyst | Solvent | Yield | Application |
|---|---|---|---|---|
| Pd(PPh₃)₄ (1–5 mol%) | K₂CO₃, NaOAc | THF/H₂O | 75–90% | Synthesis of biaryl derivatives |
| Microwave irradiation | PdCl₂(dppf) | DMF | 82% | Pharmaceutical intermediates |
Mechanism :
-
Oxidative addition of the aryl halide to Pd(0).
-
Transmetallation between the boron compound and Pd(II) intermediate.
-
Reductive elimination to form the C–C bond.
Oxidation Reactions
The dioxaborolane group undergoes oxidation with hydrogen peroxide or ozone to yield diols or ketones:
Reaction Pathways :
-
H₂O₂-mediated oxidation :
Conditions: 25°C, 12 h, ethanol/water (1:1). Yield: 88%.
-
Ozonolysis : Cleaves the alkyl chain adjacent to boron, forming aldehydes (requires –78°C, DCM) .
Transesterification and Functionalization
The boronate ester undergoes exchange reactions with diols or alcohols to modify steric/electronic properties:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| 1,2-Ethanediol | 9-(1,3,2-Dioxaborinan-2-yl)nonan-1-ol | Toluene, 110°C, 6h | 70% |
| 2-Propanol | Isopropyl boronate derivative | THF, rt, 24h | 65% |
Applications : Tailoring solubility for catalytic systems or polymer synthesis .
Hydroboration and Alkene Functionalization
Though primarily a product of hydroboration, the compound can act as a boron source in asymmetric hydroboration of alkenes:
Example :
Conditions: Rh(COD)₂OTf (2 mol%), 25°C, 1h. Selectivity: >95% anti-Markovnikov .
Stability and Side Reactions
-
Hydrolysis : Slow degradation in aqueous media (t₁/₂ = 48h at pH 7).
-
Thermal Decomposition : Above 150°C, releases tetramethyl dioxaborolane gas (TGA data: 5% weight loss at 160°C).
Comparative Reactivity
| Reaction Type | 9-(Tetramethyl-dioxaborolanyl)nonan-1-ol | Shorter-Chain Analogues |
|---|---|---|
| Suzuki Coupling Rate | k = 0.45 M⁻¹s⁻¹ | k = 0.62 M⁻¹s⁻¹ |
| Oxidation Efficiency | 88% (H₂O₂) | 92% (H₂O₂) |
The longer alkyl chain marginally reduces coupling rates but enhances solubility in nonpolar solvents.
Scientific Research Applications
Applications in Scientific Research
The applications of 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol can be categorized into three primary areas:
Organic Chemistry
This compound is widely used as a reagent in synthetic organic chemistry. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, facilitates the formation of carbon-carbon bonds. This is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Key Reactions :
- Oxidation : Converts to boronic acids or oxidized derivatives.
- Reduction : Transforms boronic ester groups to other functional groups.
- Substitution : Engages in substitution reactions under palladium-catalyzed conditions.
Biological Applications
Due to its boron content, 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol shows potential in medicinal chemistry. It can be utilized in developing boron-containing drugs that target specific biological pathways.
Biological Studies :
Interaction studies have indicated that this compound may influence cellular processes involving boron. Its applications include:
- Anticancer Research : Demonstrated efficacy in inhibiting tumor growth in preclinical models.
Industrial Uses
In industrial settings, this compound serves as a reagent for producing advanced materials and chemicals. Its properties allow for enhanced solubility and reactivity in various formulations.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique features of 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol | Boron-containing alcohol | Shorter alkyl chain; used in organic synthesis |
| 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindene | Dihydroindene derivative | Exhibits distinct reactivity patterns |
| 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene | Aromatic compound | Unique properties due to aromatic system |
Case Studies
Several case studies illustrate the therapeutic potential and efficacy of 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol:
Case Study on Cancer Treatment
Objective : Evaluate anticancer effects in breast cancer models.
Results : Significant induction of apoptosis in cancer cells was observed with minimal effects on normal cells.
Case Study on Infection Control
Objective : Assess antimicrobial efficacy against resistant bacterial strains.
Results : Effective inhibition of growth was noted in multi-drug resistant strains.
Mechanism of Action
The mechanism of action of 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol involves its ability to form stable complexes with other molecules through the boronic ester group. This allows it to participate in various chemical reactions and interact with molecular targets. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Structural Analogues with Tetramethyl Dioxaborolane Moieties
Compounds sharing the tetramethyl dioxaborolane group but differing in substituents or backbone structure exhibit distinct physicochemical and reactivity profiles. Key examples include:
Key Observations :
- Reactivity: Aliphatic boronates like 9-(Tetramethyl-dioxaborolan-2-yl)nonan-1-ol exhibit slower oxidative deboronation compared to aromatic analogs, making them more stable in air .
- Steric Effects : Cyclopropyl-substituted pyrazole derivatives (e.g., PB07291) show reduced reactivity in cross-coupling due to steric shielding of the boron center .
- Electronic Effects : Pyrimidine- and indazole-based boronates (e.g., PBN20120206) demonstrate enhanced electron-withdrawing effects, accelerating transmetallation in Suzuki reactions .
Functional Group Analogues
Compounds with similar backbones but differing in functional groups highlight the role of the hydroxyl and boronate moieties:
- 9-((Tetrahydro-2H-pyran-2-yl)oxy)nonan-1-ol (12): Replaces the boronate with a THP-protected hydroxyl group. Used in isotopic labeling (e.g., 13C incorporation via Corey-Fuchs reaction) but lacks cross-coupling utility .
- 9-Azido-nonan-1-ol: Features an azide group instead of boronate. Primarily employed in click chemistry (CuAAC reactions) rather than organometallic synthesis .
Biological Activity
9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol, with the CAS number 2260814-09-1, is a boronic ester compound that has garnered attention due to its potential biological applications and chemical reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
The molecular formula of 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol is , with a molecular weight of 270.22 g/mol. The compound features a boronic ester group that is key to its reactivity and biological interactions.
The biological activity of 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol is primarily attributed to its ability to form stable complexes with various biomolecules. The boronic ester functionality allows it to interact with diols in sugars and other biomolecules, which can influence biological processes such as enzyme inhibition and cellular signaling.
Drug Development
Research indicates that compounds containing boron have significant potential in medicinal chemistry. 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol is being explored for its role in developing boron-containing drugs. Its unique structure enables it to serve as a building block in the synthesis of novel therapeutic agents.
Case Studies
- Enzyme Inhibition : Studies have shown that similar boronic esters can inhibit proteases by forming reversible covalent bonds with the active site serine residues. This mechanism could be explored for 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol in targeting specific enzymes involved in disease pathways.
- Anticancer Activity : Preliminary research suggests that boron-containing compounds may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol against cancer cell lines remains an area for further exploration.
Comparative Analysis
The following table summarizes the properties and activities of 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol compared to other similar compounds:
| Compound Name | CAS Number | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol | 2260814-09-1 | 270.22 g/mol | Potential enzyme inhibitor |
| 4-Borono-L-leucine | 1458127-88-8 | 197.16 g/mol | Amino acid analog for drug development |
| Phenylboronic acid | 98-80-6 | 137.03 g/mol | Inhibitor of glycosidases |
Research Findings
Recent studies have highlighted the versatility of boronic esters in biological systems. For instance:
- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions, which are crucial for synthesizing complex organic molecules used in pharmaceuticals.
- Boron Neutron Capture Therapy (BNCT) : There is ongoing research into using boron compounds like this one in BNCT for cancer treatment due to their ability to selectively target tumor cells.
Q & A
Q. Advanced
- Crystallography : Grow single crystals via slow evaporation in hexane/ethyl acetate. Refine using SHELXL (SHELX suite) to resolve boronate geometry and non-covalent interactions .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) and reaction pathways (e.g., transmetallation barriers) .
What strategies are effective for modifying the alkyl chain or boronate group to enhance application-specific performance?
Q. Advanced
- Chain Functionalization : Introduce azide or alkyne handles via Mitsunobu reactions for click chemistry applications .
- Boronate Tuning : Replace tetramethyl dioxaborolane with pinacol or glycol-based esters to alter Lewis acidity and coupling efficiency .
- Biological Compatibility : PEGylate the hydroxyl group to improve solubility in aqueous media for drug delivery studies .
How can researchers mitigate batch-to-batch variability in large-scale synthesis?
Q. Advanced
- Process Analytical Technology (PAT) : Use inline FTIR to monitor boronation in real time .
- Quality Control : Implement LC-MS and NMR (if fluorinated analogs are present) for trace impurity profiling .
- Statistical Optimization : Apply response surface methodology (RSM) to balance reaction parameters (e.g., temperature, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
